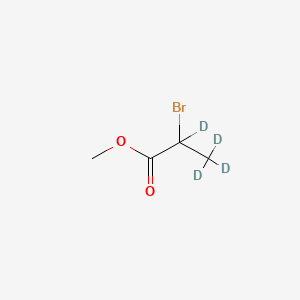
Methyl 2-bromopropanoate-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-bromopropanoate-d4 is a deuterium-labeled version of Methyl 2-bromopropanoate. This compound is used primarily in research settings, particularly in the study of reaction mechanisms and metabolic pathways. The deuterium labeling allows for the tracking of the compound in various chemical and biological processes.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-bromopropanoate-d4 can be synthesized through the bromination of deuterated propanoic acid followed by esterification. The reaction typically involves the use of deuterated propanoic acid and bromine in the presence of a catalyst. The resulting product is then esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated starting materials is crucial for maintaining the deuterium labeling throughout the synthesis.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form deuterated propanol derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of deuterated carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used.
Major Products:
Substitution: Deuterated esters, amides, and nitriles.
Reduction: Deuterated alcohols.
Oxidation: Deuterated carboxylic acids.
科学研究应用
Methyl 2-bromopropanoate-d4 is widely used in scientific research due to its deuterium labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic stability of deuterated drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-bromopropanoate-d4 involves its participation in various chemical reactions due to the presence of the bromine atom and the ester functional group. The deuterium labeling allows for the tracking of the compound in these reactions, providing insights into the reaction pathways and intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Methyl 2-bromopropanoate-d4 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:
Methyl 2-bromopropanoate: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
Methyl 2-chloropropanoate: A similar compound with a chlorine atom instead of bromine, used in different substitution reactions.
Ethyl 2-bromopropanoate: An ethyl ester analog, used in similar chemical reactions but with different physical properties.
The uniqueness of this compound lies in its ability to provide detailed insights into reaction mechanisms and metabolic pathways due to the presence of deuterium.
属性
分子式 |
C4H7BrO2 |
|---|---|
分子量 |
171.03 g/mol |
IUPAC 名称 |
methyl 2-bromo-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/i1D3,3D |
InChI 键 |
ACEONLNNWKIPTM-VYMTUXDUSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OC)Br |
规范 SMILES |
CC(C(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



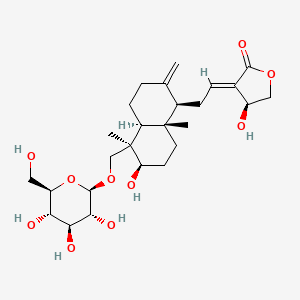
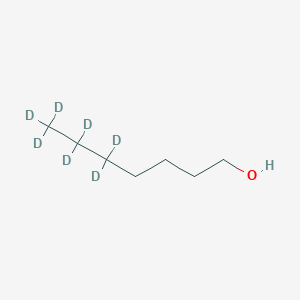

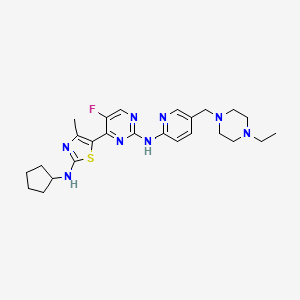

![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
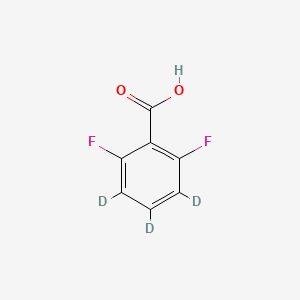
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)

![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)



